4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide
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Overview
Description
4-{[(5-methyl-2-thienyl)methylene]amino}benzamide is an organic compound that features a benzamide core with a substituted thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-methyl-2-thienyl)methylene]amino}benzamide typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 4-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-methyl-2-thienyl)methylene]amino}benzamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-{[(5-methyl-2-thienyl)methylene]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(5-methyl-2-thienyl)methylene]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5- (4-F-PH)-4- ( ( (5-METHYL-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
- 5- (2-CL-PHENYL)-4- ( ( (5-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
4-{[(5-methyl-2-thienyl)methylene]amino}benzamide is unique due to its specific structural features, such as the combination of a benzamide core with a substituted thienyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H12N2OS |
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Molecular Weight |
244.31 g/mol |
IUPAC Name |
4-[(5-methylthiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H12N2OS/c1-9-2-7-12(17-9)8-15-11-5-3-10(4-6-11)13(14)16/h2-8H,1H3,(H2,14,16) |
InChI Key |
DGUJWWRWYPQDMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C=NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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